Glyceryl tribenzoate
Overview
Description
Glyceryl Tribenzoate: Description and Synthesis Analysis
Glyceryl tribenzoate (GTB) is a compound derived from glycerol, which is a green, biodegradable, and reusable medium for organic synthesis. GTB has been identified as a flavoring ingredient and has potential applications in various industries, including food, cosmetics, and healthcare . The synthesis of GTB involves the esterification of glycerol, and optimization of this process has been studied to improve yields and product composition. The highest yield was achieved under specific conditions, including temperature and catalyst concentration, as determined by Central Composite Design (CCD) .
Molecular Structure Analysis
The molecular structure of GTB is characterized by the esterification of glycerol with benzoic acid. The structure has been confirmed through spectroscopic methods such as FTIR analysis, which shows characteristic peaks corresponding to the ester functional group . This molecular arrangement imparts certain physical and chemical properties to GTB, making it suitable for its various applications.
Chemical Reactions Analysis
GTB has been studied in the context of its chemical reactivity, particularly in relation to its potential as a neuroprotective agent. In a study involving mice with controlled cortical impact injury, GTB was shown to decrease the activation of microglia and astrocytes, inhibit the expression of inducible nitric oxide synthase (iNOS), and protect synaptic maturation in the hippocampus . Additionally, GTB has been explored for its effects on experimental allergic encephalomyelitis (EAE), an animal model of multiple sclerosis, where it suppressed clinical symptoms and inflammation, and upregulated TGF-β, suggesting a role in immune regulation .
Physical and Chemical Properties Analysis
The physical and chemical properties of GTB and related glycerol derivatives have been extensively studied. Glycerol itself serves as a green solvent with high product yields and selectivities in various organic reactions . The enzymatic synthesis of poly(glycerol adipate) (PGA) from glycerol demonstrates the versatility of glycerol derivatives, with the ability to control molecular weight and branching to tailor properties for specific applications, such as in healthcare . GTB's properties, such as its solubility and biodegradability, make it an environmentally friendly alternative to traditional solvents and additives derived from petroleum .
Scientific Research Applications
Neuroprotection in Traumatic Brain Injury
Glyceryl tribenzoate (GTB), a flavoring ingredient, shows potential in ameliorating traumatic brain injury (TBI). A study demonstrated that oral administration of GTB in mice reduced microglia and astrocyte activation, inhibited inducible nitric oxide synthase expression, and decreased the lesion cavity size in the brain. Furthermore, GTB improved locomotor functions and protected spatial learning and memory in TBI mice, suggesting its neuroprotective properties (Rangasamy, Poddar, & Pahan, 2023).
Applications in Experimental Models of Multiple Sclerosis
In experimental models of multiple sclerosis (MS), GTB demonstrated effectiveness in reducing symptoms of experimental allergic encephalomyelitis (EAE), an animal model of MS. Oral administration of GTB in mice suppressed clinical symptoms, attenuated perivascular cuffing, inhibited inflammation, and stopped demyelination in the central nervous system. The study suggests GTB could be a potential therapy for MS patients (Mondal, Dasarathi, & Pahan, 2017).
Potential in Huntington's Disease Treatment
GTB, as a food flavoring ingredient, has shown promise in alleviating Huntington's disease pathology in a transgenic mouse model. Oral GTB administration reduced mutant huntingtin levels and glial cell activation, and improved motor performance, highlighting its potential for repurposing in Huntington's disease treatment (Dutta, Majumder, Paidi, & Pahan, 2021).
Use in Polymer Industry
GTB has been identified as a plasticizer for the polymer industry. Research comparing GTB with other plasticizers in poly(lactic acid) showed that it has a distinct plasticizing effect, indicating its utility in materials science and engineering (Wan, Lin, & Tu, 2016).
Role in Parkinson's Disease Models
A study explored GTB's effectiveness in protecting dopaminergic neurons in parkinsonian pathologies in MPTP-induced animal models. GTB treatment inhibited glial inflammation, protected nigral tyrosine hydroxylase cells, striatal dopamine levels, and improved motor behavior in hemiparkinsonian monkeys. This underscores the potential of GTB as a therapeutic agent for Parkinson’s disease (Rangasamy et al., 2022).
Analysis in Adipose Tissues
GTB has been used in gas chromatographic methods for determining glycerol in adiposetissues. This method involves converting glycerol into a tribenzoate derivative and analyzing it through gas-liquid chromatography, highlighting GTB's role in biochemical analysis and research (Decroix, Gobert, & De Deurwaerder, 1968).
Synthesis and Characterization
In the field of chemical synthesis, research has been conducted on the esterification process to create glyceryl tribenzoate, illustrating its importance in chemical manufacturing. This process is significant for producing compounds used in various industries like food additives and water repellent materials (MutiaraValentina, Martina, & Masyithah, 2016).
Application in Biodiesel Analysis
GTB has been utilized in a high-performance liquid chromatography method for quantifying glycerol in biodiesel samples. This method involves converting glycerol into GTB for sensitive detection, demonstrating its application in biofuel research and quality control (Ahmed, Khan, Hashim, & Musharraf, 2015).
In Nail Polish Formulations
GTB has been used as part of a unique patented resin system in nail polish formulations, replacing toluenesulfonamide/formaldehyde resin. This indicates GTB's application in cosmetic formulations, contributing to hypoallergenic products (Levy, 1998).
properties
IUPAC Name |
2,3-dibenzoyloxypropyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZCTWCPHWUPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862290 | |
Record name | Glycerol tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Solid, white crystalline solid with little or no odour | |
Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycerol tribenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Glyceryl tribenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol) | |
Record name | Glycerol tribenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Glyceryl tribenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Glyceryl tribenzoate | |
CAS RN |
614-33-5 | |
Record name | Glyceryl tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tribenzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol Tribenzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16930 | |
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Record name | Glyceryl tribenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2230 | |
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Record name | 1,2,3-Propanetriol, 1,2,3-tribenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycerol tribenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBENZOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZY0X529Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Glycerol tribenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
Record name | Glycerol tribenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029556 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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